1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-bromo-4-fluorophenyl)methyl]piperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-bromo-4-fluorophenyl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole and a bromofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-bromo-4-fluorophenyl)methyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and bromofluorophenyl intermediates, which are then coupled with the piperazine ring under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-bromo-4-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-bromo-4-fluorophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-bromo-4-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and exerts its effects. The pathways involved may include signal transduction, inhibition of enzymatic activity, or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-phenylpiperazine
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-(4-fluorophenyl)piperazine
- 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-chlorophenyl)piperazine
Uniqueness
Compared to these similar compounds, 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-bromo-4-fluorophenyl)methyl]piperazine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This dual substitution can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-bromo-4-fluorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O2/c20-16-9-14(1-3-17(16)21)11-22-5-7-23(8-6-22)12-15-2-4-18-19(10-15)25-13-24-18/h1-4,9-10H,5-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNWLPUVYVVFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=C(C=C4)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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